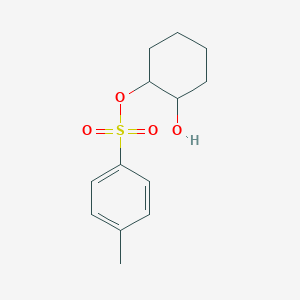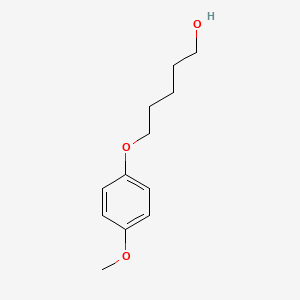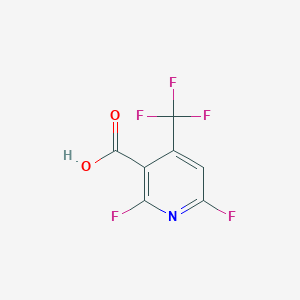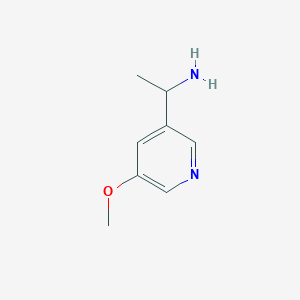![molecular formula C14H18O5 B15089453 2-{2-[(Oxan-2-yl)oxy]ethoxy}benzoic acid CAS No. 834869-39-5](/img/structure/B15089453.png)
2-{2-[(Oxan-2-yl)oxy]ethoxy}benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzoic acid, 2-[2-[(tetrahydro-2H-pyran-2-yl)oxy]ethoxy]- is a derivative of benzoic acid, characterized by the presence of a tetrahydro-2H-pyran-2-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 2-[2-[(tetrahydro-2H-pyran-2-yl)oxy]ethoxy]- typically involves the reaction of benzoic acid with tetrahydro-2H-pyran-2-ol in the presence of a suitable catalyst. The reaction conditions often include:
Solvent: Common solvents used include dichloromethane or toluene.
Catalyst: Acid catalysts such as p-toluenesulfonic acid or sulfuric acid.
Temperature: The reaction is usually carried out at elevated temperatures, around 60-80°C.
Time: The reaction time can vary from a few hours to overnight, depending on the desired yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 2-[2-[(tetrahydro-2H-pyran-2-yl)oxy]ethoxy]- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can yield alcohols or alkanes.
Substitution: The compound can participate in nucleophilic substitution reactions, where the tetrahydro-2H-pyran-2-yl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2-) can be employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce alcohols or alkanes.
Scientific Research Applications
Benzoic acid, 2-[2-[(tetrahydro-2H-pyran-2-yl)oxy]ethoxy]- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of benzoic acid, 2-[2-[(tetrahydro-2H-pyran-2-yl)oxy]ethoxy]- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to enzymes: Inhibiting or activating enzyme activity.
Modulating signaling pathways: Affecting cellular signaling cascades.
Interacting with receptors: Binding to cellular receptors to elicit a biological response.
Comparison with Similar Compounds
Similar Compounds
Benzoic acid, 2-(1H-indol-6-yl)-3-[2-[4-[[(tetrahydro-2H-pyran-4-yl)oxy]methyl]phenyl]ethynyl]-: A compound with a similar tetrahydro-2H-pyran-4-yl group but different substituents on the benzoic acid core.
3,5-Bis[(tetrahydro-2H-pyran-2-yl)oxy]-benzoic acid methyl ester: Another derivative with two tetrahydro-2H-pyran-2-yl groups.
Uniqueness
Benzoic acid, 2-[2-[(tetrahydro-2H-pyran-2-yl)oxy]ethoxy]- is unique due to its specific structural configuration, which imparts distinct chemical and biological properties
Properties
CAS No. |
834869-39-5 |
|---|---|
Molecular Formula |
C14H18O5 |
Molecular Weight |
266.29 g/mol |
IUPAC Name |
2-[2-(oxan-2-yloxy)ethoxy]benzoic acid |
InChI |
InChI=1S/C14H18O5/c15-14(16)11-5-1-2-6-12(11)17-9-10-19-13-7-3-4-8-18-13/h1-2,5-6,13H,3-4,7-10H2,(H,15,16) |
InChI Key |
MLXFTSJJXMUPAP-UHFFFAOYSA-N |
Canonical SMILES |
C1CCOC(C1)OCCOC2=CC=CC=C2C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(E)-3-[1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxo-1,3-diazinan-5-yl]-N-[6-[(2,2,2-trifluoroacetyl)amino]hexyl]prop-2-enamide](/img/structure/B15089378.png)


![1,4-diazabicyclo[2.2.2]octane;trimethylalumane](/img/structure/B15089398.png)




![4,5-Dimethyl-2-[(3-nitro-benzylidene)-amino]-thiophene-3-carboxylic acid ethyl ester](/img/structure/B15089437.png)
![3-Bromo-6-(difluoromethyl)imidazo[1,2-A]pyridine](/img/structure/B15089445.png)



